Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimid ino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic molecule featuring a fused cyclopenta[2,1-d]pyrimidino[4,5-b]thiophene core substituted with a phenyl group at the 3-position and a thioacetamido-linked 4-methylthiazole-5-carboxylate moiety. Its structural complexity arises from the integration of pyrimidine, thiophene, and thiazole rings, which are common in bioactive molecules targeting enzymes or receptors. The ethyl ester group at the thiazole-5-position enhances solubility, while the sulfur-containing linkages (thioether and thioacetamido groups) may influence redox activity or binding affinity .
Properties
Molecular Formula |
C24H22N4O4S3 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H22N4O4S3/c1-3-32-22(31)19-13(2)25-23(35-19)26-17(29)12-33-24-27-20-18(15-10-7-11-16(15)34-20)21(30)28(24)14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,25,26,29) |
InChI Key |
ZFGGLEZMZHVSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the tetrahydrocyclopenta ring system. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
This compound has shown potential in several scientific research applications. In medicinal chemistry, it is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In materials science, it is explored for its use in the development of novel polymers and nanomaterials. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in biological systems .
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring is known to interact with enzyme active sites, inhibiting their activity and leading to various biological effects. The phenyl group and tetrahydrocyclopenta ring system contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Chlorophenyl and nitrophenyl substituents increase molecular weight and polarity compared to the phenyl group in the target compound.
- Electron-withdrawing groups (Cl, NO₂) may improve binding to charged residues in biological targets, as seen in related antimicrobial agents .
Thiazole-5-Carboxylate Derivatives
Key Observations :
- The target compound’s synthesis likely involves similar coupling reagents (e.g., chloroacetic acid) and cyclization steps as in , but yields may be lower due to steric hindrance from the fused core.
- The 5-carboxylate group in the target compound and its analogues is critical for hydrogen bonding, as observed in crystallographic studies of related thiazolo-pyrimidines .
Crystallographic and Conformational Analysis
- Ring Puckering : The fused pyrimidine-thiophene core in the target compound is expected to exhibit puckering similar to Ethyl 7-methyl-3-oxo-5-phenyl-...thiazolo[3,2-a]pyrimidine-6-carboxylate, where the pyrimidine ring adopts a flattened boat conformation (deviation: ~0.224 Å from plane) .
- Hydrogen Bonding : Analogous compounds form C–H···O interactions in crystal lattices, stabilizing supramolecular chains. The thioacetamido group in the target compound may participate in bifurcated hydrogen bonds, enhancing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
